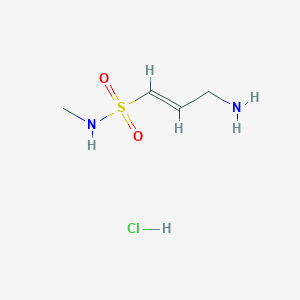

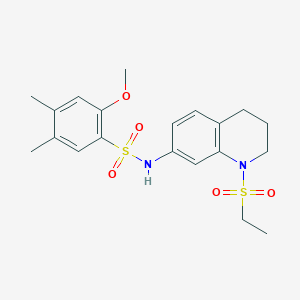

![molecular formula C18H18N2O4S B2839722 N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-咯啉并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898419-88-0](/img/structure/B2839722.png)

N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-咯啉并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinoline-8-sulfonamide . It has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .

Synthesis Analysis

The synthesis of this compound involves the use of molecular docking and molecular dynamics techniques . The compound was synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . Theoretical calculations on frontier orbitals, molecular electrostatic potential maps, and assignments were also performed .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .科学研究应用

利尿剂和高血压治疗剂

N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺及其衍生物已被研究作为利尿剂和高血压治疗的潜在用途。一种这样的衍生物,6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺,具有很强的利尿特性,表明其可作为治疗高血压的新药 (Shishkina 等人,2018)。

杂环化合物的合成

研究探索了合成各种吡咯-/吲哚并[1,2-a]喹啉的有效且简单的途径,包括与 N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺相关的那些。这些方法涉及铜 (I) 催化的炔胺形成和随后的银 (I) 辅助分子内氢芳基化,突出了这些化合物在合成复杂杂环结构中的化学多功能性和适用性 (Kiruthika、Nandakumar 和 Perumal,2014)。

抗菌活性

N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺的衍生物已被研究其抗菌特性。例如,由 2-(4-甲氧基苯基)-喹喔啉合成的各种喹喔啉磺酰胺对金黄色葡萄球菌和沙门氏菌等细菌表现出有希望的抗菌活性 (Alavi、Mosslemin、Mohebat 和 Massah,2017)。

抗肿瘤潜力

新型吡咯-喹啉衍生物,在结构上与 N-(2-甲氧基苯基)-4-氧代-1,2,5,6-四氢-4H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺相关,已被合成作为潜在的抗肿瘤剂。当针对各种细胞系(尤其是源自实体瘤的细胞系)进行测试时,这些化合物表现出细胞生长抑制特性,表明它们在癌症治疗中的潜力 (Ferlin、Gatto、Chiarelotto 和 Palumbo,2000)。

电化学应用

研究还深入研究了相关化合物的电化学性质。例如,吡咯-喹啉醌是一种相关化合物,已被研究其使用导电聚吡咯薄膜涂层电极的可逆电化学氧化和还原,表明在电化学传感器和器件中的潜在应用 (Shinohara、Khan、Ikariyama 和 Aizawa,1991)。

作用机制

未来方向

属性

IUPAC Name |

N-(2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMPIVVKWWQQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

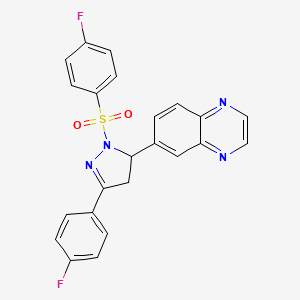

![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)

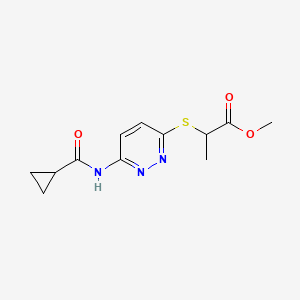

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)

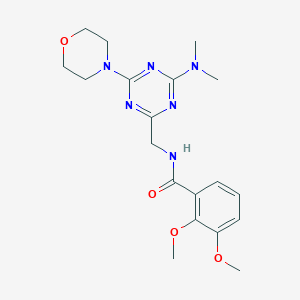

![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide](/img/structure/B2839656.png)

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)